molecular formula C18H36O6 B1628448 Unii-9V6EY92XB5 CAS No. 96499-68-2

Unii-9V6EY92XB5

Cat. No.: B1628448
CAS No.: 96499-68-2
M. Wt: 348.5 g/mol
InChI Key: OGELJRHPEZALCC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Polyglyceryl-2 Laurate is synthesized through the esterification of lauric acid with diglycerol. The reaction typically involves heating lauric acid and diglycerol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of Polyglyceryl-2 Laurate involves large-scale esterification processes. The raw materials, lauric acid and diglycerol, are mixed in specific ratios and heated in large reactors. Catalysts are added to accelerate the reaction, and the mixture is continuously stirred to ensure uniformity. After the reaction is complete, the product is purified using industrial-scale distillation or filtration techniques .

Chemical Reactions Analysis

Types of Reactions: Polyglyceryl-2 Laurate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Polyglyceryl-2 Laurate has a wide range of applications in scientific research, including:

Mechanism of Action

Polyglyceryl-2 Laurate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. This property is particularly useful in pharmaceutical and cosmetic formulations, where it helps to evenly distribute active ingredients. The molecular targets and pathways involved include interactions with lipid membranes and proteins, facilitating the dispersion and stabilization of various compounds .

Comparison with Similar Compounds

  • Polyglyceryl-3 Laurate
  • Polyglyceryl-4 Laurate
  • Polyglyceryl-6 Laurate

Comparison: Polyglyceryl-2 Laurate is unique due to its specific degree of polymerization, which provides a balance between hydrophilicity and lipophilicity. This balance makes it particularly effective as an emulsifier compared to its higher polymerized counterparts, which may be more hydrophilic and less effective in certain formulations .

Properties

IUPAC Name

[3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-18(22)24-15-17(21)14-23-13-16(20)12-19/h16-17,19-21H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGELJRHPEZALCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COCC(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021529
Record name Polyglyceryl-2 laurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96499-68-2
Record name Polyglyceryl-2 laurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096499682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polyglyceryl-2 laurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecanoic acid, monoester with oxybis[propanediol]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.760
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POLYGLYCERYL-2 LAURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V6EY92XB5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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